![molecular formula C15H23N3O2S2 B6445005 N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2640845-65-2](/img/structure/B6445005.png)
N-{1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have been studied extensively due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives has been a subject of interest in medicinal chemistry due to their wide range of applications in the field of drug design and discovery . The synthesis typically involves the reaction of an acid hydrazide with carbon disulfide .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Thiazoles are a basic scaffold found in many natural compounds and synthetic drugs . They have been incorporated into a wide variety of biological activities such as antibacterial, antifungal, antitubercular, anti-mycobacterial, anticancer, and antiviral ones .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
- Role : Researchers explore derivatives of this compound for potential therapeutic agents due to their unique structure and reactivity .
Drug Discovery
Anti-HIV Activity
Mechanism of Action
Target of Action
Compounds containing similar structures, such as thiazole and imidazole, have been reported to exhibit a broad range of biological activities . They interact with various targets, including enzymes and receptors, to exert their effects .
Mode of Action
Thiazole derivatives, which are part of the compound’s structure, are known to interact with their targets through various mechanisms . For instance, they can inhibit enzymes, bind to receptors, or interfere with cellular processes .
Biochemical Pathways
Thiazole and imidazole derivatives have been reported to influence a variety of biochemical pathways . These include pathways related to inflammation, cancer, microbial infections, and more .
Pharmacokinetics
For instance, imidazole, a component of the compound, is highly soluble in water and other polar solvents .
Result of Action
Compounds with similar structures have been reported to exhibit a range of effects, such as anti-inflammatory, antitumor, antimicrobial, and more .
properties
IUPAC Name |
N-[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O2S2/c19-22(20,14-5-6-14)17-12-2-1-7-18(8-12)9-13-10-21-15(16-13)11-3-4-11/h10-12,14,17H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEIXTHNWBGEEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3CC3)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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